molecular formula C9H3F2NO4 B3067003 2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione CAS No. 1016683-99-0

2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione

Cat. No.: B3067003
CAS No.: 1016683-99-0
M. Wt: 227.12 g/mol
InChI Key: JIGHVVQNSVOZMB-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione” is a chemical compound . It has a molecular formula of C9H3F2NO4 . It’s used for proteomics research .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Yu. A. Azev et al. (2017) reported the reaction of 6,7-Difluoroquinoxalin-2-one with indoles and other compounds to produce hydrogen substitution products. This research contributes to the understanding of chemical properties and reactions involving similar fluoroindole derivatives.
    • T. Chundawat et al. (2016) achieved a strategic synthesis of novel difluoromethylated indol-2-ones, examining their antimicrobial activities. Their work adds to the knowledge of synthesizing and applying such compounds in microbiological contexts.
  • Radiochemical Synthesis and Imaging Applications :

    • Research by Mingzhang Gao et al. (2018) focused on the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers in Alzheimer's disease imaging. This study indicates the potential of fluoroindole derivatives in medical imaging and diagnostics.
  • Catalysis and Synthetic Applications :

    • A study by Xiaojuan Yang et al. (2015) utilized nano γ-Fe2O3-supported fluoroboric acid as a catalyst for synthesizing benzo[h][1,3]dioxolo[4,5-b]acridine-10,11-diones, demonstrating the catalytic role of related fluoroindole compounds.
    • The work of Kai Qian et al. (2017) involved the synthesis of novel xanthene diones using a related dioxoloindole structure, showcasing its role in organic synthesis.

Safety and Hazards

There’s no public registered data on the routes by which this substance is most likely to be released to the environment . More research may be needed to fully understand its safety and hazards.

Mechanism of Action

Properties

IUPAC Name

2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F2NO4/c10-9(11)15-5-1-3-4(2-6(5)16-9)12-8(14)7(3)13/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGHVVQNSVOZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1OC(O3)(F)F)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592494
Record name 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016683-99-0
Record name 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
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2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
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2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
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2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 5
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 6
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione

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